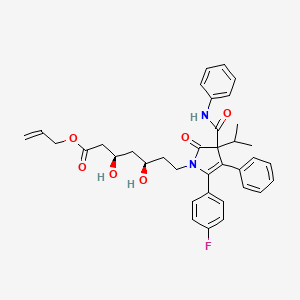

Atorvastatin Lactam Allyl Ester

Beschreibung

Contextual Placement within Atorvastatin (B1662188) Derivative Chemistry

Atorvastatin, with its complex structure featuring a pyrrole (B145914) core and a dihydroxy heptanoic acid side chain, offers multiple sites for chemical modification. pharmacompass.comconsensus.appnih.gov The lactam and ester functionalities of Atorvastatin Lactam Allyl Ester represent key modifications of the parent atorvastatin molecule. The formation of the lactam ring occurs through intramolecular cyclization of the dihydroxy heptanoic acid side chain, a common transformation for atorvastatin under certain conditions. nih.govgoogle.com The allyl ester group, on the other hand, is typically introduced synthetically to serve as a protecting group or as a handle for further chemical transformations.

The study of this compound and similar derivatives is driven by the quest for improved pharmaceutical properties. Researchers explore how modifications to the atorvastatin structure can influence factors like solubility, bioavailability, and metabolic stability. nih.gov The synthesis of various ester and amide derivatives of atorvastatin, for instance, has been a strategy to enhance its therapeutic profile. nih.gov

Significance as a Synthetic Intermediate and Degradation Product in Pharmaceutical Chemistry

The dual identity of this compound is what makes it particularly interesting to pharmaceutical chemists.

As a Synthetic Intermediate:

The allyl ester group is a versatile functional group in organic synthesis. It can be readily introduced and later removed under mild conditions, making it an effective protecting group for the carboxylic acid functionality of the atorvastatin lactam. This allows chemists to perform other chemical reactions on the molecule without affecting the acid group. Furthermore, the allyl group itself can participate in various chemical reactions, offering a pathway to a diverse range of atorvastatin derivatives. The synthesis of atorvastatin often involves the creation of lactone intermediates, which are structurally related to the lactam. google.comnewdrugapprovals.orgresearchgate.netbiomolther.orgrsc.org

As a Degradation Product:

Atorvastatin is known to be susceptible to degradation under various stress conditions, including acidic environments and exposure to light. nih.govnih.govnih.govmdpi.comresearchgate.net One of the significant degradation pathways involves the formation of the atorvastatin lactone, which is the oxygen-containing analog of the lactam. nih.govresearchgate.net The formation of lactam and other degradation products can impact the stability and shelf-life of the drug formulation. Therefore, understanding the mechanisms and kinetics of these degradation processes is crucial for ensuring the quality and efficacy of atorvastatin medications. nih.govmdpi.com Studies have shown that atorvastatin degrades under both acidic and basic conditions, with different kinetic profiles. nih.govmdpi.com

Scope and Research Imperatives in this compound Chemistry

The ongoing research on this compound and related compounds is focused on several key areas:

Development of Novel Synthetic Routes: Chemists are continuously seeking more efficient and scalable methods for the synthesis of atorvastatin and its derivatives. researchgate.netnih.govrsc.org This includes the development of stereoselective syntheses to obtain the desired enantiomer of the drug, as the biological activity is highly dependent on the stereochemistry of the side chain.

Investigation of Degradation Pathways: A thorough understanding of how and why atorvastatin degrades is essential for developing stable drug formulations. This involves identifying all major and minor degradation products, elucidating the mechanisms of their formation, and determining the factors that influence the rate of degradation. nih.govnih.govresearchgate.net

Structure-Activity Relationship Studies: By synthesizing and evaluating a variety of atorvastatin derivatives, including those based on the lactam allyl ester scaffold, researchers can gain insights into the relationship between the chemical structure and the biological activity of these compounds. This knowledge can guide the design of new and improved statin drugs.

Eigenschaften

IUPAC Name |

prop-2-enyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39FN2O6/c1-4-21-45-31(42)23-30(41)22-29(40)19-20-39-33(26-15-17-27(37)18-16-26)32(25-11-7-5-8-12-25)36(24(2)3,35(39)44)34(43)38-28-13-9-6-10-14-28/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVWJLGMYPURHV-QTHLJSQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Degradation Pathways and Impurity Profiling Involving Atorvastatin Lactam Allyl Ester

Formation of Atorvastatin (B1662188) Lactam Allyl Ester as a Degradation Product

The generation of Atorvastatin Lactam Allyl Ester is a result of specific degradation mechanisms that affect the parent Atorvastatin molecule. The primary pathways include hydrolytic and oxidative degradation.

Atorvastatin is known to be susceptible to degradation in acidic conditions. nih.govmdpi.com The primary hydrolytic degradation pathway involves the intramolecular cyclization of the 3,5-dihydroxyheptanoic acid side chain to form a lactone. nih.govmtc-usa.com This reaction is essentially an intramolecular Fischer esterification catalyzed by an acidic environment. mtc-usa.com The formation of the lactam, a cyclic amide, from the open-chain carboxylic acid of atorvastatin is a key step. While the literature extensively discusses the formation of atorvastatin lactone, the direct hydrolytic formation of the allyl ester variant is less detailed. However, it is plausible that if an allyl group is present on the carboxylic acid moiety, either as part of the initial molecule or introduced during a synthesis or degradation process, it would be retained during the lactamization under hydrolytic conditions.

Studies have shown that atorvastatin degradation in an acidic medium follows first-order kinetics. mdpi.com For instance, under acidic hydrolysis, atorvastatin shows partial degradation with the formation of degradation products. mdpi.com The rate constant for degradation in an acid medium has been reported as 1.88 × 10−2 s−1. mdpi.com

Oxidative stress is another significant factor in the degradation of atorvastatin. researchgate.netnih.gov The pyrrole (B145914) ring in the atorvastatin molecule is particularly susceptible to oxidation. nih.govijpsdronline.com The presence of an allyl ester group introduces an additional site for oxidative attack. The double bond in the allyl group can be cleaved or modified through oxidation, potentially leading to a variety of degradation products.

Research has identified several oxidative degradation products of atorvastatin, all resulting from the oxidation of the pyrrole ring. nih.gov The proposed mechanism often involves the formation of an intermediate endoperoxide, which then rearranges. nih.gov While the direct oxidative cleavage of an allyl ester of atorvastatin lactam is not explicitly detailed in the provided results, it is a chemically plausible reaction. The double bond of the allyl group is susceptible to ozonolysis or oxidation by other reactive oxygen species, which could be present under oxidative stress conditions. This could lead to the formation of a carboxylic acid or other smaller molecules, further complicating the impurity profile.

Several environmental factors can influence the rate and pathway of atorvastatin degradation, and consequently the formation of this compound.

pH: Atorvastatin is more stable in neutral or slightly alkaline conditions compared to acidic conditions. mdpi.comemrespublisher.com Acidic pH promotes hydrolytic degradation and lactam formation. nih.govmtc-usa.com

Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation. nih.govnih.gov

Light: Photodegradation is a significant degradation pathway for atorvastatin. nih.govscirp.orgscirp.org Exposure to light, particularly UV radiation, can lead to the formation of various photoproducts. nih.govscirp.org The presence of certain ions, like Fe3+, can enhance the rate of photodegradation. scirp.orgscirp.org Singlet oxygen has been identified as a major species in the indirect photolysis of atorvastatin. nih.gov

Presence of Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of specific oxidative degradation products. nih.govijpsdronline.com

Table 1: Influence of Environmental Factors on Atorvastatin Degradation

| Factor | Effect on Degradation | Resulting Products/Pathways |

| Acidic pH | Accelerates hydrolytic degradation. nih.govmdpi.com | Promotes the formation of atorvastatin lactone. nih.govmtc-usa.com |

| Alkaline pH | The drug is less stable under basic conditions compared to acidic ones. emrespublisher.com | Zero-order kinetic degradation is observed. mdpi.com |

| Elevated Temperature | Increases the rate of degradation reactions. nih.govnih.gov | Formation of thermal degradation products. nih.gov |

| Light (Photolysis) | Induces photodegradation. nih.govscirp.orgscirp.org | Formation of photolytic degradants. Singlet oxygen plays a dominant role in indirect photolysis. nih.gov |

| Oxidizing Agents | Promotes the formation of oxidative degradation products. nih.govijpsdronline.com | Oxidation of the pyrrole ring is a primary pathway. nih.govijpsdronline.com |

| Fe³⁺ Ions | Enhances the rate of photodegradation. scirp.orgscirp.org | Leads to the formation of a higher number of photoproducts. scirp.orgscirp.org |

Identification and Characterization of this compound as an Impurity

The identification and characterization of impurities in pharmaceutical substances are crucial for quality control. Various analytical techniques are employed to detect and elucidate the structure of degradation products like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities in atorvastatin. mdpi.comnih.govijpsdronline.comnih.gov Reversed-phase HPLC methods are commonly developed and validated for this purpose. nih.govnih.gov The use of a mass spectrometer coupled with liquid chromatography (LC-MS) is invaluable for identifying unknown impurities. mtc-usa.comnih.govijpsdronline.com LC-MS provides the molecular weight of the impurity, which is a critical piece of information for its identification. For instance, LC-MS/MS can be used to deduce the structure of an impurity by analyzing its fragmentation pattern. ijpsdronline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of isolated impurities. nih.govijpsdronline.com By isolating a sufficient quantity of the impurity, typically through preparative HPLC, its structure can be definitively confirmed using 1D and 2D NMR techniques. nih.govijpsdronline.com

Mechanistic Understanding of Further Transformations of this compound into Other Degradation Products

Once formed, this compound can undergo further degradation, leading to a cascade of other products. The specific transformations will depend on the prevailing stress conditions.

Under continued hydrolytic stress, the allyl ester group could potentially be hydrolyzed to the corresponding carboxylic acid, yielding Atorvastatin Lactam. Conversely, under drastic acidic conditions, further reactions such as dehydration of the lactone ring can occur. nih.gov

If subjected to oxidative conditions, the allyl group, as mentioned earlier, is a likely site for further reactions. Oxidation could lead to the formation of an epoxide, a diol, or cleavage of the double bond to form an aldehyde or carboxylic acid. The pyrrole ring within the this compound molecule would also remain susceptible to oxidation, potentially leading to complex rearranged products similar to those observed for atorvastatin itself. nih.gov

Photolytic conditions could also induce further transformations. The chromophores within the molecule could absorb light energy, leading to photochemical reactions that could involve the allyl group or other parts of the molecule. The degradation pathways can be complex, involving reactions such as hydroxyl addition and debenzamide reactions. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques for Atorvastatin Lactam Allyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Atorvastatin (B1662188) Lactam Allyl Ester. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key structural motifs and their connectivity.

In a typical ¹H NMR spectrum, characteristic signals would confirm the incorporation of the allyl ester and the formation of the lactam ring. The protons of the allyl group would present as distinct multiplets: a doublet of doublets for the terminal vinyl protons, a multiplet for the internal vinyl proton, and a doublet for the methylene (B1212753) protons adjacent to the ester oxygen. The formation of the lactam ring would cause a significant downfield shift of the proton alpha to the lactam nitrogen compared to its position in the open-chain precursor. The aromatic protons from the core structure would appear in the aromatic region of the spectrum, with their splitting patterns providing information about the substitution on the phenyl and fluorophenyl rings. While specific studies on lipoprotein subclasses using NMR exist for the parent drug, atorvastatin, the principles are directly applicable to the structural analysis of its derivatives. nih.gov

Expected ¹H NMR Chemical Shifts for Atorvastatin Lactam Allyl Ester

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 7.5 | Multiplets |

| Allyl Vinyl (Internal) | 5.8 - 6.0 | Multiplet |

| Allyl Vinyl (Terminal) | 5.2 - 5.4 | Multiplet |

| Allyl Methylene (-O-CH₂-) | 4.6 - 4.8 | Doublet |

| Lactam Ring Protons | 2.5 - 4.5 | Multiplets |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is critical for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Using techniques like electrospray ionization (ESI), the compound can be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. The measured mass-to-charge ratio (m/z) for this ion would confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments involve selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern would reveal the loss of neutral fragments, such as the allyl group or parts of the side chain, providing conclusive evidence for the structure. This methodology is routinely used for the quantitation of atorvastatin and its metabolites. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify specific covalent bonds within the molecule based on their vibrational frequencies. The spectrum of this compound would show characteristic absorption bands confirming its key functional groups. The presence of a strong absorption band around 1680-1700 cm⁻¹ would be indicative of the lactam carbonyl (C=O) stretch. Another strong band, typically at a higher frequency around 1735 cm⁻¹, would correspond to the ester carbonyl stretch. The allyl group would be identified by C=C stretching vibrations around 1645 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹. This technique has been successfully applied to the analysis of atorvastatin in various formulations. nih.govresearchgate.net

Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Lactam) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Ester Carbonyl (C=O) Stretch | ~1735 |

| Lactam Carbonyl (C=O) Stretch | ~1690 |

| Aromatic C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The UV spectrum of this compound is dominated by the absorption of its aromatic chromophores (the fluorophenyl and phenyl-pyrrole systems). The maximum absorption wavelength (λmax) is expected to be very similar to that of atorvastatin itself, typically observed around 244-246 nm in a solvent like methanol (B129727) or acetonitrile (B52724). globaljournals.orgbioline.org.br This characteristic absorption is fundamental for detection in other analytical methods, such as HPLC.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and for its quantification. As a known impurity of atorvastatin, its separation from the active pharmaceutical ingredient (API) and other related substances is critical.

Reversed-phase HPLC (RP-HPLC) is the most common mode used. The method typically employs a C18 or a Phenyl-Hexyl column, which separates compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the compounds. researchgate.net Detection is almost universally performed using a UV detector set at the λmax of the analyte, around 244-246 nm. bioline.org.br In a typical chromatogram, this compound would appear as a distinct peak with a retention time different from atorvastatin and other impurities, allowing for its identification and quantification. The precision of HPLC methods, measured by the relative standard deviation (%RSD) of peak area and retention time, is crucial for reliable analysis.

Typical HPLC Parameters for Atorvastatin Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (5 µm) or CSH Phenyl-Hexyl (3.5 µm) | bioline.org.br, |

| Mobile Phase | Acetonitrile : Phosphate Buffer | researchgate.net, , bioline.org.br |

| Flow Rate | 0.6 - 1.5 mL/min | researchgate.net, bioline.org.br |

| Detection | UV at 244-246 nm | , bioline.org.br |

| Column Temperature | 30 °C | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is a relatively non-volatile molecule, GC-MS is valuable for analyzing potential volatile degradation products that might form under stress conditions (e.g., high temperature or exposure to light). It is also used to detect and quantify residual solvents that may be present from the synthesis process.

For the analysis of non-volatile compounds like statins, a derivatization step is often required to increase their volatility and thermal stability. nih.gov This typically involves converting polar functional groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. The subsequent GC separation and MS detection provide high sensitivity and specificity. Studies have demonstrated the utility of GC-MS for the determination of various statins in different matrices. nih.gov

Chromatographic Separation Techniques for Isomer and Impurity Isolation

The effective isolation of this compound from the bulk drug substance and other closely related impurities is essential for its definitive characterization and for use as a reference standard. While analytical HPLC is used for quantification, preparative chromatography is employed for isolation.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. By collecting the fraction corresponding to the peak of this compound, a pure sample can be obtained. Furthermore, advanced column technologies, such as those using sub-2 µm fully porous or superficially porous particles (core-shell), offer significantly higher efficiency and resolution, enabling the separation of closely eluting impurities and isomers. researchgate.net Such high-resolution separations are crucial for resolving complex impurity profiles. The separation of cis/trans isomers, if applicable, can also be achieved using specialized chromatographic techniques, including chiral HPLC if enantiomers are present. google.comgoogle.com

Computational Chemistry and Mechanistic Investigations of Atorvastatin Lactam Allyl Ester Chemistry

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating reaction mechanisms in organic chemistry. mdpi.commdpi.com For a molecule like Atorvastatin (B1662188) Lactam Allyl Ester, DFT calculations can map out the potential energy surfaces of its synthetic pathways, identifying transition states and intermediates.

The synthesis of Atorvastatin Lactam Allyl Ester involves the formation of both a lactam ring from the atorvastatin core and an allyl ester from the carboxylic acid side chain. DFT can be employed to compare different potential synthetic sequences. For instance, one pathway might involve the initial intramolecular cyclization to form the lactam, followed by allylic esterification. An alternative route could be the initial formation of the allyl ester, followed by lactamization.

By calculating the activation energies (energy barriers) and reaction energies for each step in these proposed pathways, chemists can predict the most thermodynamically and kinetically favorable route. nih.gov For example, DFT calculations could model the transition state of the lactam ring closure, providing geometric parameters and the associated energy barrier. Similarly, the esterification reaction with allyl alcohol could be modeled to understand its energetic profile. These calculations help in optimizing reaction conditions, such as temperature and catalysts, to favor the desired product and minimize side reactions. mdpi.com

Note: Data are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape, stability, and interactions with its environment. researchgate.net

An MD simulation of this compound would typically place a single molecule or an ensemble of molecules in a simulated box of solvent (e.g., water or an organic solvent) and calculate the forces between atoms and the resulting motions over nanoseconds or even microseconds. This allows for the exploration of the molecule's accessible conformations. Key areas of flexibility include the rotation around the various single bonds in the heptanoate-derived chain, the orientation of the phenyl and fluorophenyl groups, and the puckering of the lactam ring.

The stability of the molecule can be assessed by monitoring its potential energy throughout the simulation. Stable conformations will correspond to low-energy regions on the potential energy surface. Furthermore, MD simulations can reveal important intramolecular interactions, such as hydrogen bonds or van der Waals contacts, that stabilize certain conformations. researchgate.net This information is crucial for understanding how the molecule might adopt a specific shape to interact with biological targets or how it behaves in solution.

Table 2: Conformational Flexibility from a Hypothetical MD Simulation

| Dihedral Angle | Description | Observed Range (degrees) |

|---|---|---|

| C1-C2-C3-C4 | Backbone of the side chain | -170 to -60, 60 to 175 |

| O=C-O-CH₂ | Ester linkage rotation | -180 to 180 (high flexibility) |

| C-N(lactam)-C=O | Lactam ring torsion | -15 to +15 (restricted) |

| C(pyrrole)-C(phenyl) | Phenyl group rotation | -45 to +45 |

Note: Data are hypothetical and for illustrative purposes only.

Quantum Chemical Studies of Reactivity and Selectivity in Synthetic Transformations

Quantum chemical methods provide a detailed electronic perspective on molecular reactivity and selectivity, going beyond the structural information from MD simulations. nih.gov For this compound, these studies can predict which sites on the molecule are most likely to participate in chemical reactions.

Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the carbonyl oxygens of the ester and lactam groups would show negative potential, whereas the hydrogens on the hydroxyl groups would show positive potential. This information is vital for predicting the regioselectivity of reactions such as hydrolysis, oxidation, or addition reactions across the allyl double bond.

Note: Data are hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is frequently used to predict the spectroscopic properties of novel or uncharacterized compounds. For this compound, computational methods can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra serve as a valuable reference for chemists to confirm the identity and purity of the synthesized compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), it is possible to predict chemical shifts. These calculations can help assign the complex array of signals expected from the molecule's numerous protons and carbons.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, leading to a predicted IR spectrum. This allows for the identification of characteristic peaks corresponding to specific functional groups, such as the C=O stretch of the lactam and ester, the N-H stretch, O-H stretch, and the C=C stretch of the allyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, resulting in a simulated UV-Vis absorption spectrum. This is particularly useful for molecules with conjugated systems, like the pyrrole (B145914) core in this compound, to predict the wavelengths of maximum absorbance (λ_max).

Table 4: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| Allyl CH=CH₂ | 5.95 | (To be determined) |

| Aromatic Protons | 7.10 - 7.50 | (To be determined) |

| ¹³C NMR (δ, ppm) | ||

| Lactam C=O | 175.2 | (To be determined) |

| Ester C=O | 172.8 | (To be determined) |

| IR (cm⁻¹) | ||

| O-H Stretch | 3450 | (To be determined) |

| C=O Stretch (Lactam) | 1685 | (To be determined) |

| C=O Stretch (Ester) | 1730 | (To be determined) |

Note: Data are hypothetical and for illustrative purposes only.

In Silico Studies of Potential Degradation Mechanisms

In silico studies are instrumental in predicting the stability and potential degradation pathways of pharmaceutical compounds under various conditions. For this compound, computational models can simulate its degradation under hydrolytic (acidic, basic), oxidative, and photolytic stress. dokumen.pubnih.gov

These studies typically involve modeling the reaction of the molecule with reactive species such as water, hydronium ions, hydroxide (B78521) ions, or free radicals. By calculating the reaction barriers using methods like DFT, the most likely degradation pathways can be identified. For this specific ester and lactam, key potential degradation reactions include:

Hydrolysis: Cleavage of the allyl ester bond to yield Atorvastatin Lactam and allyl alcohol. The lactam ring itself could also undergo hydrolysis, especially under strong acidic or basic conditions, to open the ring. Computational models can determine the rate constants for these reactions under different pH conditions. nih.gov

Oxidation: The pyrrole ring and the allyl group's double bond are potential sites for oxidation. Computational studies can model the reaction with various oxidizing agents to predict the structure of potential oxidation products.

Photodegradation: The absorption of UV light can lead to photochemical reactions. dokumen.pub In silico modeling can explore excited-state potential energy surfaces to identify potential photoreactive pathways, such as isomerization or cyclization reactions.

These predictive studies are crucial in the early stages of drug development to anticipate stability issues and guide the development of stable formulations.

Table 5: Potential Degradation Products Identified by In Silico Methods

| Degradation Condition | Potential Product | Predicted Relative Stability |

|---|---|---|

| Acidic Hydrolysis | Atorvastatin Lactam + Allyl Alcohol | High |

| Basic Hydrolysis | Atorvastatin Lactam Carboxylate Salt + Allyl Alcohol | High |

| Oxidation | Epoxide of the allyl group | Moderate |

| Photolysis | Isomerized pyrrole core product | Low |

Note: Data are hypothetical and for illustrative purposes only.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Atorvastatin (B1662188) Lactam Allyl Ester Synthesis

The synthesis of complex pharmaceutical ingredients like Atorvastatin and its derivatives traditionally involves multi-step processes that can be resource-intensive and generate significant waste. The principles of green chemistry aim to mitigate this environmental impact by designing processes that are more efficient and use less hazardous substances. researchgate.netresearchgate.net Research into the synthesis of Atorvastatin intermediates has paved the way for greener routes that are directly applicable to the production of the core structure of Atorvastatin Lactam Allyl Ester.

A significant advancement lies in the use of biocatalysis, which employs enzymes to perform specific chemical transformations with high selectivity under mild conditions, such as neutral pH and ambient temperatures. nih.gov For the synthesis of the critical chiral side chain of Atorvastatin, several key enzymes have been engineered and optimized. A "green-by-design" process has been developed using a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for the stereoselective reduction of a ketone precursor, followed by the use of a halohydrin dehalogenase (HHDH) for a cyanation step. rsc.orgresearchgate.net This enzymatic cascade significantly reduces the need for hazardous reagents and operates in aqueous media, drastically lowering the environmental factor (E-factor) of the process. rsc.org

The development of these biocatalytic steps for producing key chiral intermediates, such as ethyl (R)-4-cyano-3-hydroxybutyrate, is a cornerstone for the green synthesis of the entire Atorvastatin molecule. acs.orgepa.gov These enzymatic strategies, which often involve the directed evolution of enzymes to enhance their activity and stability for industrial applications, offer a sustainable pathway to the atorvastatin core, which can then be further elaborated to form the lactam and subsequently the allyl ester. rsc.orgdntb.gov.uarsc.org

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Significance in Green Chemistry |

|---|---|---|---|

| Ketoreductase (KRED) | KRED in combination with GDH | Enantioselective reduction of ethyl-4-chloroacetoacetate to (S) ethyl-4-chloro-3-hydroxybutyrate. rsc.org | High stereoselectivity (>99.5% e.e.), avoids chiral resolutions, uses glucose as a benign reductant. rsc.orgacs.org |

| Halohydrin Dehalogenase (HHDH) | Engineered HheC from Agrobacterium radiobacter | Replaces a chloro substituent with a cyano group under neutral pH. nih.govnih.gov | Avoids harsh alkaline conditions, minimizes byproduct formation, operates in water. |

| 2-Deoxy-D-ribose-5-phosphate Aldolase (B8822740) (DERA) | Engineered DERA enzyme | Catalyzes aldol (B89426) reaction to directly form a key lactol intermediate. researchgate.netgordon.edu | Creates two stereocenters in a single step, shortens synthesis, and reduces waste. nih.govgordon.edu |

| Lipase | Various lipases | Kinetic resolution of racemic esters or hydrolysis. researchgate.net | Enables separation of enantiomers under mild, aqueous conditions. |

Novel Catalytic Systems for Efficient Chemical Transformations of the Lactam Allyl Ester

Beyond its synthesis, the this compound molecule itself presents opportunities for further chemical modification through novel catalytic systems. The allyl ester functional group is a particularly reactive handle that can be targeted for a variety of transformations.

Research has focused on developing catalytic systems for key bond formations in the synthesis of the Atorvastatin backbone. For instance, efficient enantioselective routes have been developed using direct catalytic asymmetric aldol reactions to construct the core structure. These methods eliminate multiple redundant steps and allow for rapid access to key intermediates.

Advanced Analytical Methodologies for Trace Impurity Detection and Quantification

The purity of any pharmaceutical compound is critical. For Atorvastatin and its derivatives, including the Lactam Allyl Ester which can be an intermediate or impurity, the detection and quantification of trace-level impurities are paramount. google.com Regulatory bodies require stringent control of impurities, often demanding identification of any impurity present at levels of 0.10% or higher.

Modern analytical chemistry offers a powerful toolkit for this purpose. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone technique for routine quality control. nih.gov However, to achieve higher sensitivity and specificity, mass spectrometry (MS) is increasingly integrated into these workflows. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for identifying and quantifying unknown impurities, even when they co-elute with the main compound or other impurities.

Recent studies demonstrate the use of advanced mass detectors, like the Quadrupole Dalton (QDa) detector, to streamline impurity analysis. These systems provide molecular weight information that aids in the rapid identification of impurities. For instance, in-source fragmentation can generate a pseudo-MS/MS spectrum, offering structural clues without the need for a more complex tandem mass spectrometer. Such methods are crucial for profiling the impurities that may arise during the synthesis or degradation of this compound.

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Application |

|---|---|---|---|---|

| RP-HPLC | C18 or Phenyl-Hexyl column | Acetonitrile (B52724):Phosphate (B84403) Buffer | UV/Photodiode Array (PDA) | Quantification of Atorvastatin and known impurities. nih.gov |

| HPTLC | Precoated silica (B1680970) gel 60 F254 | Benzene:Methanol (B129727) | UV Densitometry | Rapid, cost-effective analysis of formulations. |

| LC-MS/MS | C18 column | Gradient of Acetonitrile and Formic Acid in Water | Triple Quadrupole Mass Spectrometer | Highly sensitive and specific quantification in biological matrices and trace impurity analysis. nih.gov |

| UPLC-MS | CSH Phenyl-Hexyl | Acetonitrile:Buffer | Quadrupole Dalton (QDa) Mass Detector | Rapid identification and quantification of impurities, including co-eluting species. |

Exploration of this compound as a Platform for Unprecedented Chemical Transformations

This compound is not just a synthetic intermediate; it holds potential as a versatile platform for developing new chemical entities. The concept of using a known drug molecule as a scaffold for creating derivatives is a well-established strategy in medicinal chemistry. For example, various ester prodrugs of Atorvastatin have been synthesized to modify its pharmacokinetic properties.

Olefin Metathesis: This powerful reaction could be used to couple the lactam allyl ester with other molecules containing a double bond, creating entirely new conjugates.

Click Chemistry: The allyl group can be functionalized into an azide (B81097) or alkyne, allowing for highly efficient and specific "click" reactions to attach it to other molecules, such as targeting ligands or polymers.

Functionalization: The double bond can be dihydroxylated, epoxidized, or hydrogenated to create a range of new derivatives with altered polarity and biological properties.

Research into creating Atorvastatin conjugates for targeted delivery to the liver has already shown promise. By attaching a galactose-targeting moiety, researchers aim to increase the drug's hepatoselectivity and reduce systemic side effects. This compound, with its reactive handle, is an ideal candidate for such advanced conjugation strategies, offering a flexible and efficient route to novel, targeted therapeutic agents.

Q & A

Q. What are the foundational synthetic pathways for Atorvastatin Lactam Allyl Ester?

The synthesis typically involves:

- Enolate formation : Deprotonation of acetoacetic ester (AAE) using a strong base (e.g., NaOEt) to generate the enolate anion .

- Alkylation : Reaction of the enolate with allyl bromide to introduce the allyl group .

- Saponification and decarboxylation : Hydrolysis of the ester under basic conditions followed by acidification and thermal decarboxylation to yield the substituted acetone intermediate .

- Lactam formation : Cyclization via reductive amination or intramolecular amide bond formation, often involving allyl ester removal using Pd catalysts or selective reductions (e.g., DIBAL) .

Q. How is the allyl ester group selectively removed during synthesis?

- Pd-catalyzed allyl transfer : Employing palladium catalysts (e.g., Pd(PPh₃)₄) with nucleophiles like morpholine to cleave the allyl ester without affecting other functional groups .

- Reductive methods : Selective reduction using DIBAL to convert allyl esters to aldehydes, critical for subsequent reductive amination steps .

Advanced Research Questions

Q. What strategies optimize Pd-catalyzed allyl ester removal for high-yield lactam formation?

- Catalyst selection : Hoveyda-Grubbs 2nd generation catalyst (HG2) improves efficiency in cross-metathesis and dehydrogenative coupling reactions .

- Reaction monitoring : Use ¹H/¹³C NMR to track reaction completion (e.g., reduction times optimized to 17 minutes for full conversion) .

- Solvent/base systems : Tricyclohexylphosphine additives enhance catalytic activity in polar aprotic solvents (e.g., DCM) .

Q. How can researchers resolve contradictions in lactam stability data during storage?

- Controlled stability studies : Compare degradation profiles under varying pH, temperature, and humidity using HPLC-UV/LC-MS to identify degradation products .

- Method validation : Ensure analytical methods (e.g., gradient elution HPLC) are validated for specificity and sensitivity to detect impurities <0.1% .

Q. What advanced techniques confirm the lactam’s structural integrity in constrained peptides?

- Circular dichroism (CD) : Analyze secondary structures (e.g., α-helix/β-sheet) in solvents like TFE or water .

- X-ray crystallography : Resolve intramolecular hydrogen bonding and lactam ring conformation .

- Solid-phase synthesis : Utilize Fmoc/Aloc protection strategies for iterative peptide elongation and purification .

Methodological Challenges & Data Analysis

Q. How to address low yields in multi-step lactam syntheses?

- Intermediate characterization : Use LC-MS or MALDI-TOF after each step to identify bottlenecks (e.g., incomplete alkylation or cyclization) .

- Parallel reaction screening : Optimize base strength (e.g., LDA vs. KHMDS) and temperature for enolate stability .

Q. What analytical approaches differentiate lactam isomers in final products?

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/IPA mobile phases to resolve enantiomers .

- NMR NOE experiments : Detect spatial proximity of protons to assign stereochemistry .

Q. How to validate synthetic routes against competing side reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.